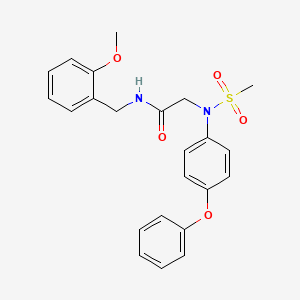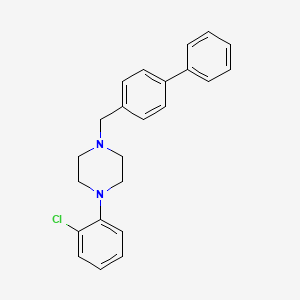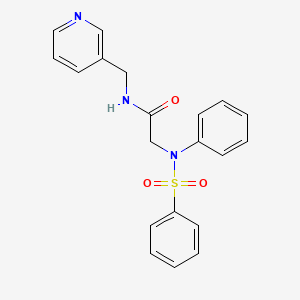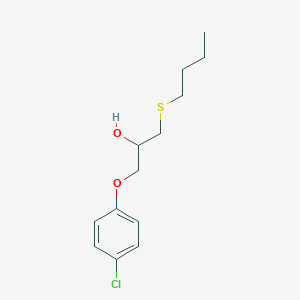
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
描述
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various neurological disorders.
作用机制
MPPG acts as a selective antagonist of the N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. The blockade of this compound by MPPG reduces the excitability of neurons and the release of glutamate, which is an important neurotransmitter involved in various neurological disorders. The inhibition of this compound by MPPG has been shown to modulate dopaminergic and serotonergic neurotransmission, which are implicated in Parkinson's disease and addiction, respectively.
Biochemical and physiological effects:
MPPG has been shown to modulate various biochemical and physiological effects in animal models. In Parkinson's disease, MPPG has been shown to increase the release of dopamine in the striatum, which is a brain region involved in motor control. In addiction, MPPG has been shown to reduce the release of dopamine in the nucleus accumbens, which is a brain region involved in reward processing. MPPG has also been shown to reduce the expression of the immediate early gene c-fos, which is a marker of neuronal activation.
实验室实验的优点和局限性
MPPG has several advantages for lab experiments, including its high selectivity for N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and its ability to cross the blood-brain barrier. However, MPPG has some limitations, including its low solubility in water and its potential off-target effects on other glutamate receptors. Therefore, careful consideration should be given to the experimental design and the choice of appropriate controls.
未来方向
Could include the investigation of MPPG in other animal models of neurological disorders, the optimization of the synthesis method to improve the yield and purity of the compound, and the development of more selective and potent N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists. The potential use of MPPG in combination with other therapeutic agents should also be explored.
科学研究应用
MPPG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction. In animal models, MPPG has been shown to improve motor function in Parkinson's disease, reduce anxiety-like behavior, and attenuate drug-seeking behavior in addiction. MPPG has also been investigated for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and autism.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-22-11-7-6-8-18(22)16-24-23(26)17-25(31(2,27)28)19-12-14-21(15-13-19)30-20-9-4-3-5-10-20/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPONBXAGPXUQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-anilino-2-oxoethyl)thio]nicotinic acid](/img/structure/B3464511.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3464524.png)

![2-[(2-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3464552.png)
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)thio]aniline](/img/structure/B3464558.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzamide](/img/structure/B3464565.png)
![N-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3464570.png)

![N-[4-(acetylamino)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3464585.png)

![(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B3464611.png)
![N-[2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3464618.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3464630.png)